molecular formula C19H22N2O4S2 B3012836 N-methyl-2-((1-(4-(thiophen-2-yl)benzoyl)piperidin-4-yl)sulfonyl)acetamide CAS No. 1797016-70-6

N-methyl-2-((1-(4-(thiophen-2-yl)benzoyl)piperidin-4-yl)sulfonyl)acetamide

Cat. No.: B3012836
CAS No.: 1797016-70-6
M. Wt: 406.52
InChI Key: APZMGNZAVVITFW-UHFFFAOYSA-N
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Description

N-methyl-2-((1-(4-(thiophen-2-yl)benzoyl)piperidin-4-yl)sulfonyl)acetamide is a complex organic compound that features a thiophene ring, a benzoyl group, a piperidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-((1-(4-(thiophen-2-yl)benzoyl)piperidin-4-yl)sulfonyl)acetamide typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Benzoylation: The thiophene ring is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.

    Piperidine Ring Formation: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of 1,5-diamines.

    Sulfonylation: The piperidine derivative is then sulfonylated using sulfonyl chlorides in the presence of a base.

    Acetamide Formation: Finally, the compound is methylated and acetamide is introduced through a reaction with acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-((1-(4-(thiophen-2-yl)benzoyl)piperidin-4-yl)sulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzoyl group can be reduced to a benzyl group.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-methyl-2-((1-(4-(thiophen-2-yl)benzoyl)piperidin-4-yl)sulfonyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    N-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide: Similar structure with a bithiophene ring.

    N-arylsulfonyl-3-acetylindole: Contains an indole ring instead of a thiophene ring.

    N-methyl-(5-pyrid-4-ylthien-2-yl)methylamine: Contains a pyridine ring instead of a benzoyl group.

Uniqueness

N-methyl-2-((1-(4-(thiophen-2-yl)benzoyl)piperidin-4-yl)sulfonyl)acetamide is unique due to its combination of a thiophene ring, benzoyl group, piperidine ring, and sulfonyl group. This unique structure provides a distinct set of chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N-methyl-2-[1-(4-thiophen-2-ylbenzoyl)piperidin-4-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S2/c1-20-18(22)13-27(24,25)16-8-10-21(11-9-16)19(23)15-6-4-14(5-7-15)17-3-2-12-26-17/h2-7,12,16H,8-11,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZMGNZAVVITFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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